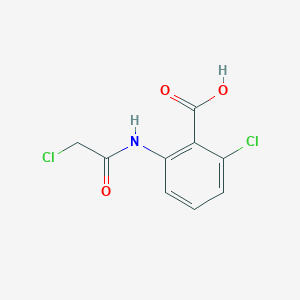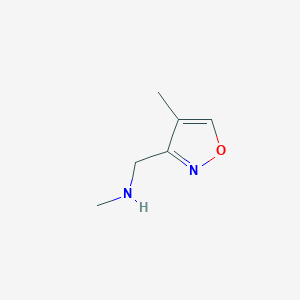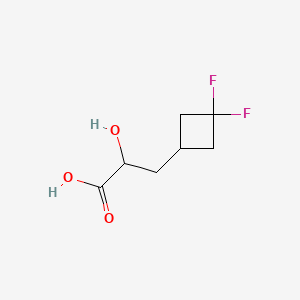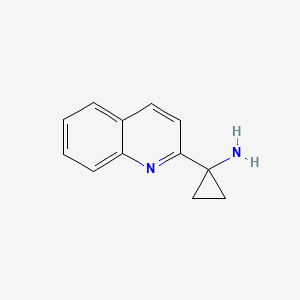
2-Chloro-6-(2-chloroacetamido)benzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-(2-chloroacetamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloroacetamido group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(2-chloroacetamido)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-chlorobenzoic acid and chloroacetyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane, with pyridine acting as a base.
Procedure: The 2-chlorobenzoic acid is dissolved in the solvent, and chloroacetyl chloride is added dropwise with stirring. The mixture is then allowed to react at room temperature for several hours.
Product Isolation: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The crude product is purified by recrystallization.
Industrial Production Methods
Industrial production of 2-chloro-6-(2-chloroacetamido)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-6-(2-chloroacetamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The compound can be oxidized to introduce additional functional groups on the benzene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups.
Hydrolysis: Products include 2-chlorobenzoic acid and chloroacetamide.
Oxidation: Products include oxidized derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-chloro-6-(2-chloroacetamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-(2-chloroacetamido)benzoic acid involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This mechanism is similar to that of other chloroacetamido-containing compounds, which are known to act as enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-5-(2-chloroacetamido)benzoic acid
- 4-(2-chloroacetamido)benzoic acid
- 2-(2-chloroacetamido)benzoic acid
Uniqueness
2-chloro-6-(2-chloroacetamido)benzoic acid is unique due to the specific positioning of the chloro and chloroacetamido groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H7Cl2NO3 |
|---|---|
Peso molecular |
248.06 g/mol |
Nombre IUPAC |
2-chloro-6-[(2-chloroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H7Cl2NO3/c10-4-7(13)12-6-3-1-2-5(11)8(6)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
Clave InChI |
ZOXAWOBPYSZYKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(=O)O)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13531068.png)
![1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13531072.png)




![N-(4-{[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino}cyclohexyl)-4-(methylamino)benzamide](/img/structure/B13531101.png)




